molecular formula C10H16N4O2S B2954222 2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine CAS No. 1155081-56-3

2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B2954222
CAS No.: 1155081-56-3
M. Wt: 256.32
InChI Key: BBWVRPRRJVMAON-UHFFFAOYSA-N
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Description

“2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” is a chemical compound with the molecular formula C10H16N4O2S and a molecular weight of 256.32 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of 2-hydrazinopyridine derivatives involves the reaction of pyridine halide with hydrazine hydrate in a solvent . After the reaction is completed, post-treatment is carried out to obtain the reaction product . The pyridine halide can be prepared by a hydrogen substitution reaction of a precursor compound under the conditions of alkali and catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a hydrazino group (NH2-NH2) and a piperidin-1-ylsulfonyl group .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 436.0±55.0 °C, and its predicted density is 1.47±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 8.91±0.70 .

Scientific Research Applications

Anticancer Activity

Research has shown that novel sulfones, including derivatives related to the structure of interest, exhibit potential anticancer activity. These compounds, synthesized from precursors with the piperidin-1-ylsulfonyl group, were evaluated for their efficacy against breast cancer cell lines, demonstrating the potential for therapeutic applications in oncology (Bashandy et al., 2011).

Corrosion Inhibition

Piperidine derivatives, including those with similar structural features to "2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine," have been investigated for their corrosion inhibition properties. Studies utilizing quantum chemical calculations and molecular dynamics simulations demonstrated their effectiveness in protecting iron surfaces, suggesting industrial applications for metal preservation (Kaya et al., 2016).

Synthesis Methodologies

The development of efficient synthesis methods for related compounds highlights the versatility and importance of piperidin-1-ylsulfonyl moieties in medicinal chemistry. Novel approaches for synthesizing diamines and related structures provide valuable tools for drug discovery and development (Smaliy et al., 2011).

Antimicrobial Activity

Studies on new pyridine derivatives, including those with sulfone groups similar to the compound , reveal promising antimicrobial properties. These findings underscore the potential for developing new antibiotics and antimicrobial agents to combat resistant bacteria strains (Patel & Agravat, 2007).

Chemical Properties and Reactions

Explorations into the structural and electronic properties of anticonvulsant drugs, including piperidine derivatives, provide insights into their pharmacological potential. These studies, focusing on crystal structures and molecular-orbital calculations, inform the design of new therapeutic compounds with optimized efficacy and safety profiles (Georges et al., 1989).

Future Directions

The future directions for “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” and similar compounds likely involve further exploration of their potential applications in pharmaceuticals and other industries. Continued research into their synthesis, properties, and mechanisms of action will also be important .

Properties

IUPAC Name

(3-piperidin-1-ylsulfonylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c11-13-10-9(5-4-6-12-10)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWVRPRRJVMAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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